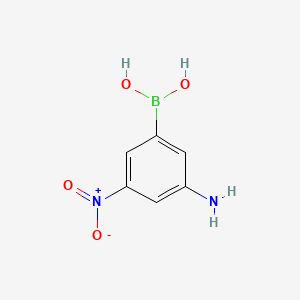

3-Amino-5-nitrophenylboronic acid

Descripción general

Descripción

3-Amino-5-nitrophenylboronic acid (3-APBA) is an organic compound of the boronic acid family that is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. Its unique properties make it an ideal reagent for a variety of applications in both organic and medicinal chemistry. 3-APBA is a versatile reagent that can be used in a variety of synthetic pathways, and has been used to synthesize a variety of compounds with a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalysis in Peptide Synthesis

3-Amino-5-nitrophenylboronic acid and related arylboronic acids have been found to catalyze the direct amidation of amino acid derivatives, aiding in the synthesis of dipeptides. This reaction is notably slow relative to simple amine-carboxylic acid combinations but generally avoids racemization, crucial for preserving the biological activity of peptides (Liu et al., 2013).

Food Industry Application

In the context of food science, boronic acids like this compound have been studied for the specific reduction of fructose in food matrices such as fruit juice. This application is based on the ability of boronic acids to form esters with diol structures, which has been shown to be effective in selectively binding fructose at higher pH values (Pietsch & Richter, 2016).

Enantioselective Synthesis

The compound also plays a role in the enantioselective conjugate addition of arylboronic acids to β-nitroacrylates. This process is used to produce optically active α-aryl β-nitropropionates, which are key building blocks for preparing chiral β2-amino acids, demonstrating its utility in synthesizing complex organic molecules with specific stereochemistry (Jian et al., 2018).

Affinity Chromatography

In biochemical research, variants of phenylboronic acids, such as 3-nitro-4-(6-aminohexylamido)phenylboronic acid, are synthesized and utilized in affinity chromatography. They are used to bind and selectively retard glycoproteins like alpha-glucosidase from yeast, highlighting their utility in protein purification and analysis (Myöhänen et al., 1981).

Drug Delivery Systems

This compound derivatives, such as 3-carboxy-5-nitrophenylboronic acid, have been investigated for their potential in creating pH-sensitive drug delivery systems. These compounds can form cross-linked micelles that respond to acidic conditions by releasing drug molecules, making them promising candidates for targeted cancer therapy (Zhao et al., 2014).

Safety and Hazards

While specific safety and hazard information for 3-Amino-5-nitrophenylboronic acid is not available in the resources, general precautions for handling boronic acids should be followed. These include avoiding breathing in dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye/face protection .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In the context of SM cross-coupling reactions, 3-Amino-5-nitrophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst, such as palladium . The metal catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, replacing the electrophilic group .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific organic groups involved.

Result of Action

The primary result of the action of this compound in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used. The exact molecular and cellular effects would depend on the nature of these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, contact with skin and eyes should be avoided, and suitable protective clothing should be worn . These precautions help ensure the safe and effective use of the compound.

Análisis Bioquímico

Biochemical Properties

3-Amino-5-nitrophenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease function and regulation. Additionally, this compound can form complexes with diols and other hydroxyl-containing biomolecules, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving serine proteases. By inhibiting these enzymes, this compound can modulate signal transduction, gene expression, and cellular metabolism. For instance, the inhibition of proteases involved in apoptosis can lead to altered cell survival and proliferation rates . Furthermore, this compound’s interaction with hydroxyl-containing biomolecules can affect cellular redox states and metabolic fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in proteases, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, the nitro group of this compound can participate in redox reactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Studies have shown that the inhibitory effects of this compound on proteases can persist for several hours, with gradual loss of activity over time. Long-term studies in vitro and in vivo have indicated that this compound can have lasting effects on cellular function, particularly in the context of enzyme inhibition .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a critical concentration of the compound is required to achieve enzyme inhibition. Beyond this threshold, the risk of toxic effects increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid and boron metabolism. This compound can be metabolized by enzymes that process boronic acids, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound in biochemical reactions. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical activity. The transport and distribution of this compound can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to the nucleus or mitochondria, where it can exert its effects on enzyme activity and cellular processes. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules .

Propiedades

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVJZQJSYAKUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372256 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89466-05-7 | |

| Record name | 3-Amino-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

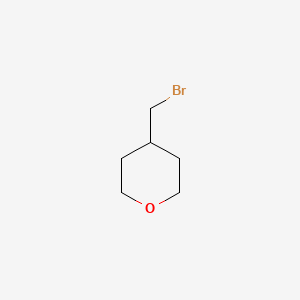

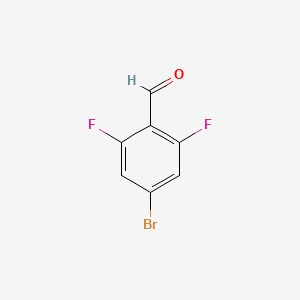

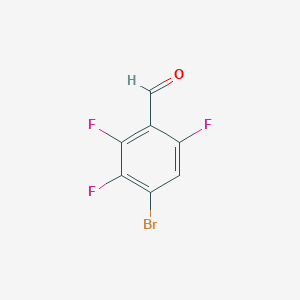

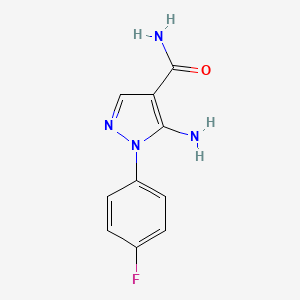

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

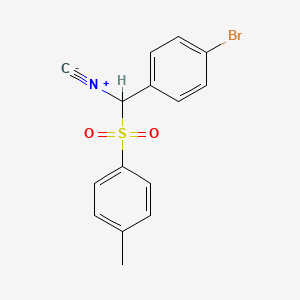

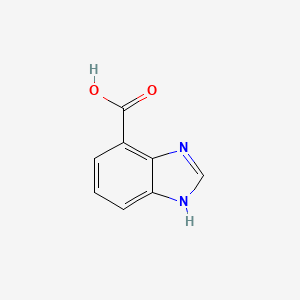

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)